STC-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

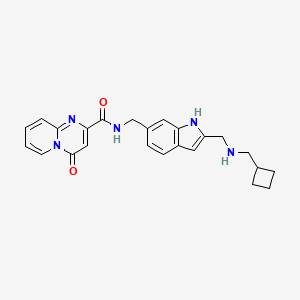

C24H25N5O2 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31) |

InChI Key |

MFQFZLWCFZZHAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNCC2=CC3=C(N2)C=C(C=C3)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 |

Origin of Product |

United States |

Foundational & Exploratory

STC-15: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2] Its mechanism of action in cancer cells centers on the induction of a cell-intrinsic interferon response, leading to the activation of anti-tumor immunity and a reshaping of the tumor microenvironment.[3][4] Preclinical and early-phase clinical studies have demonstrated its potential as both a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: METTL3 Inhibition and Immune Activation

The primary target of this compound is METTL3, the catalytic subunit of the m6A methyltransferase complex, which is responsible for the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells.[6][7] In many cancers, METTL3 is overexpressed and plays a crucial role in the initiation and progression of the disease by regulating the stability, splicing, and translation of oncogenic transcripts.[7]

This compound binds to and blocks the catalytic activity of METTL3, leading to a global reduction in m6A levels on mRNA.[1] This disruption of the m6A epitranscriptome results in the accumulation of double-stranded RNA (dsRNA) within the cancer cells.[4] The accumulation of dsRNA is a key molecular pattern associated with viral infections, and it is detected by innate pattern recognition receptors (PRRs) within the cell. This triggers a signaling cascade that culminates in the production of type I and type III interferons (IFNs).[4][7]

The secreted interferons then act in an autocrine and paracrine manner, binding to their receptors on cancer cells and immune cells within the tumor microenvironment.[4] This leads to the upregulation of a large number of interferon-stimulated genes (ISGs), which have a range of anti-proliferative, pro-apoptotic, and immunomodulatory functions.[1] Ultimately, this cascade of events enhances the immunogenicity of cancer cells, promoting their recognition and elimination by the immune system, particularly by cytotoxic T lymphocytes.[1][4]

Signaling Pathway

The signaling pathway initiated by this compound-mediated METTL3 inhibition can be visualized as a multi-step process leading from the primary pharmacological action to the ultimate anti-tumor immune response.

Caption: this compound inhibits METTL3, leading to dsRNA accumulation and interferon pathway activation.

Quantitative Preclinical and Clinical Data

The anti-tumor activity of this compound and its tool compound counterparts (e.g., STM2457) has been quantified in a range of preclinical models and in early-phase human clinical trials.

Table 1: In Vitro Anti-proliferative Activity of METTL3 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound | MOLM-13 | Acute Myeloid Leukemia | Sub-micromolar | [8] |

| This compound | Various AML cell lines | Acute Myeloid Leukemia | Sub-micromolar | [9] |

| This compound | 12 patient-derived AML samples | Acute Myeloid Leukemia | ~1 µM (mean) | [8] |

| STM2457 | MOLM-13 | Acute Myeloid Leukemia | 3.5 µM | [6] |

| This compound | Caov3 | Ovarian Cancer | 38.17 nM (for m6A inhibition) | [2] |

Table 2: Summary of Phase 1 Clinical Trial of this compound in Advanced Malignancies (NCT05584111)

| Parameter | Data | Reference |

| Patient Population | 42 patients with advanced solid tumors | [10] |

| Dose Escalation Cohorts | 60 mg to 200 mg (daily and three times weekly) | [10] |

| Safety and Tolerability | Well-tolerated; manageable adverse events (thrombocytopenia, rash, pruritus) | [10][11] |

| Target Engagement | Robust and sustained inhibition of m6A RNA methylation | [10] |

| Pharmacodynamics | Upregulation of interferon signaling and innate immune response pathways | [10][11] |

| Clinical Activity | Tumor regressions observed at all dose levels (60-200 mg three times a week) | [10] |

| Partial Responses (PRs) | Sustained PRs in multiple tumor types at 60 mg, 100 mg, and 200 mg (three times weekly) | [10] |

| Overall Response Rate (ORR) | 11% (as of April 15, 2024) | [12] |

| Disease Control Rate (DCR) | 63% (as of April 15, 2024) | [12] |

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of this compound on the growth and survival of cancer cells.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega) or a sulforhodamine B (SRB) assay.

-

Absorbance or luminescence is measured using a plate reader.

-

IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

-

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Western Blotting for Protein Expression

-

Objective: To assess the levels of specific proteins involved in the this compound signaling pathway (e.g., METTL3, BCL2, interferon-stimulated genes).

-

Methodology:

-

Cancer cells are treated with this compound or vehicle control for a specified time.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the proteins of interest overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

Objective: To measure the mRNA expression levels of interferon-stimulated genes (ISGs) and other target genes following this compound treatment.

-

Methodology:

-

RNA is extracted from this compound or vehicle-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA is reverse transcribed into cDNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The relative expression of target genes is calculated using the delta-delta Ct method.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised or syngeneic mice are subcutaneously injected with cancer cells.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, RNA sequencing).

-

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a novel therapeutic approach in oncology by targeting the epitranscriptional regulation of gene expression. Its mechanism of action, centered on the inhibition of METTL3 and the subsequent activation of an anti-tumor immune response via the interferon pathway, provides a strong rationale for its continued development. The preclinical and early clinical data are promising, demonstrating target engagement, a manageable safety profile, and signs of clinical activity in patients with advanced cancers. Further investigation, particularly in combination with immune checkpoint inhibitors, will be crucial in defining the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]

- 3. METTL3/MYCN cooperation drives m6A modification during trunk neural crest differentiation and represents a therapeutic vulnerability in MYCN-amplified neuroblastoma | bioRxiv [biorxiv.org]

- 4. Oral Administration of this compound in Subjects with Advanced Malignancies [clin.larvol.com]

- 5. embopress.org [embopress.org]

- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 9. 1stoncology.com [1stoncology.com]

- 10. targetedonc.com [targetedonc.com]

- 11. ascopubs.org [ascopubs.org]

- 12. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

The Role of METTL3 in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism. The m6A methyltransferase complex, with Methyltransferase-like 3 (METTL3) as its core catalytic subunit, is a critical regulator of this process.[1] Emerging evidence highlights the multifaceted roles of METTL3 in shaping the tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular components that collectively governs tumor progression and therapeutic response.[2][3] METTL3 dysregulation within the TME impacts both innate and adaptive immunity, modulates stromal cell functions like angiogenesis and fibroblast activation, and consequently influences tumor growth, metastasis, and sensitivity to immunotherapies.[4][5] This guide provides an in-depth technical overview of METTL3's function within the TME, detailing its influence on various cell types, the molecular pathways it regulates, and its potential as a therapeutic target for cancer treatment.

METTL3's Role in Modulating Immune Cells of the TME

METTL3 plays a critical, often context-dependent, role in the differentiation, maturation, and function of virtually all immune cell populations that infiltrate the tumor.[6]

Innate Immunity

1.1.1. Tumor-Associated Macrophages (TAMs) METTL3 is a key regulator of TAM polarization and function. In some contexts, it facilitates M1 macrophage polarization by regulating the expression of STAT proteins.[2] However, more frequently, it is associated with an immunosuppressive M2-like phenotype.[2] In the lactate-rich TME of colon cancer, lactate induces METTL3 expression in TAMs, which then enhances JAK1-STAT3 signaling, promoting their immunosuppressive activity.[4][7] In liver cancer associated with a high-fat diet, METTL3 stabilizes Cpt1a mRNA, promoting fatty acid metabolism and M2 differentiation, which exacerbates tumor growth.[8][9] Furthermore, M2-polarized TAMs can confer oxaliplatin resistance in colorectal cancer through METTL3-mediated mechanisms.[10]

1.1.2. Dendritic Cells (DCs) The proper function of DCs is essential for initiating anti-tumor T-cell responses.[4] METTL3 is crucial for DC maturation and activation.[11] It mediates m6A modification on the transcripts of co-stimulatory molecules CD40 and CD80, as well as the Toll/IL-1 receptor domain-containing adaptor protein (TIRAP), promoting their translation.[4][12] This enhances the DC's ability to produce cytokines like IL-12 and stimulate T-cell activation.[4] Consequently, loss of METTL3 in DCs impairs their capacity to prime T cells.[11]

1.1.3. Natural Killer (NK) Cells METTL3 is essential for the homeostasis, tumor infiltration, and anti-tumor effector functions of NK cells.[13][14] A key mechanism involves the m6A-dependent stabilization of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2) mRNA.[13][15] SHP-2 is critical for signaling downstream of the IL-15 receptor, which activates the AKT and MAPK pathways to promote NK cell survival and function.[13][15] Within the TME, the immunosuppressive cytokine TGF-β can downregulate METTL3 expression in NK cells, impairing their cytotoxicity.[14]

1.1.4. Myeloid-Derived Suppressor Cells (MDSCs) MDSCs are potent immunosuppressive cells that accumulate in the TME. Studies have shown a positive correlation between METTL3 expression and the density of CD33+ MDSCs in cervical and colorectal cancer.[4][5] METTL3 promotes the migration of MDSCs into the tumor, contributing to the establishment of an immunosuppressive microenvironment.[5]

Adaptive Immunity

1.2.1. T Cells METTL3 has a profound impact on T-cell biology. It is involved in T-cell maturation, differentiation, and homeostasis by modulating the IL-7/STAT5/SOCS signaling pathway.[16] In regulatory T cells (Tregs), METTL3 can suppress the expression of SOCS family proteins, thereby activating IL-2/STAT5 signaling and bolstering their immunosuppressive function.[16] Conversely, inhibiting METTL3 in effector T cells can reverse T-cell exhaustion and enhance cytotoxicity by increasing the expression of IFNγ and granzyme B (GzmB).[17] This positions METTL3 as an "epigenetic checkpoint" that can be targeted to reinvigorate anti-tumor T-cell responses.[17]

METTL3's Role in Modulating Stromal Cells of the TME

2.1. Cancer-Associated Fibroblasts (CAFs) CAFs are a major component of the tumor stroma and actively promote cancer progression. METTL3 is deeply involved in their function and communication with cancer cells. In osteosarcoma, METTL3 in cancer cells enhances the stability of TGF-β1 mRNA, promoting the secretion of TGF-β1, which in turn induces the differentiation of mesenchymal stem cells (MSCs) into CAFs.[18] Furthermore, CAFs can package and deliver METTL3 to non-small cell lung cancer (NSCLC) cells via exosomes.[19][20] This exosomal METTL3 increases m6A modification on SLC7A5 mRNA in cancer cells, promoting glutamine metabolism, proliferation, and invasion.[19][20]

2.2. Vascular Endothelial Cells (VECs) and Angiogenesis Tumor angiogenesis is critical for supplying nutrients and oxygen to growing tumors. METTL3 generally acts as a pro-angiogenic factor.[21][22] It promotes angiogenesis in gastric cancer by epigenetically suppressing the anti-angiogenic gene ADAMTS9 in a YTHDF2-dependent manner.[23] In bladder cancer, METTL3 facilitates angiogenesis by modulating TEK/PI3K/VEGF signaling cascades.[24] Studies in endothelial cells have shown that METTL3 regulates their angiogenic capacity by controlling the maturation of specific pro-angiogenic microRNAs.[25]

Data Summary Tables

Table 1: Role of METTL3 in Immune Cells of the Tumor Microenvironment

| Cell Type | METTL3 Function | Key m6A Targets | Downstream Signaling Pathway | Outcome in TME | Citations |

| TAMs | Promotes M2 polarization | STAT1, IRAKM, Cpt1a, Jak1 | JAK/STAT, NF-kB | Immunosuppression, Chemoresistance | [2][4][7][8] |

| Dendritic Cells | Promotes maturation & activation | CD40, CD80, TIRAP | TLR4/MyD88/NF-κB | Enhanced T-cell priming, Anti-tumor immunity | [4][11][12] |

| NK Cells | Maintains homeostasis & function | PTPN11 (SHP-2) | IL-15/AKT/MAPK | Enhanced tumor immunosurveillance | [13][14][15] |

| MDSCs | Promotes migration & accumulation | BHLHE41 | CXCL1/CXCR2 | Immunosuppression | [4][5] |

| T Cells | Regulates differentiation & function | SOCS family, TCF7 | IL-7/STAT5, IL-2/STAT5 | Context-dependent: Treg suppression or Effector T-cell activation | [16][26][17] |

Table 2: Role of METTL3 in Stromal Cells of the Tumor Microenvironment

| Cell Type | METTL3 Function | Key m6A Targets | Downstream Signaling Pathway | Outcome in TME | Citations |

| CAFs | Promotes differentiation from MSCs | TGF-β1 | TGF-β Signaling | Increased stromal support for tumor | [18] |

| CAFs (Exosomal) | Transfers METTL3 to cancer cells | SLC7A5 (in cancer cell) | Glutaminolysis | Enhanced cancer cell proliferation, invasion, stemness | [19][20] |

| VECs | Promotes angiogenesis | VEGFA, ADAMTS9, pri-miRNAs | PI3K/AKT, MEK/ERK | Increased blood supply to tumor | [21][23][24][25] |

Signaling Pathways and Visualizations

METTL3 modulates a complex network of signaling pathways within the TME. Below are diagrams illustrating some of the key mechanisms.

Experimental Protocols

Investigating the role of METTL3 in the TME requires a combination of specialized molecular biology and immunology techniques.

m6A-Seq / MeRIP-Seq (m6A Sequencing)

This is the cornerstone technique for identifying m6A-modified transcripts on a transcriptome-wide scale.

-

Objective: To identify all RNAs that are m6A-modified and quantify changes in modification levels between different conditions (e.g., METTL3 knockdown vs. control).

-

Methodology:

-

RNA Isolation: Extract total RNA from the cells or tissues of interest (e.g., sorted TAMs from a tumor).

-

RNA Fragmentation: Fragment the RNA into smaller pieces (approx. 100-200 nucleotides).

-

Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the m6A modification. The antibody is typically coupled to magnetic beads.

-

Washing & Elution: Wash the beads to remove non-specifically bound RNA fragments. Elute the m6A-containing fragments.

-

Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a sample of the fragmented RNA that did not undergo IP).

-

High-Throughput Sequencing: Sequence the libraries.

-

Data Analysis: Align reads to the genome. Identify "peaks" where the IP sample is significantly enriched for reads compared to the input control. These peaks represent m6A modification sites.

-

RNA Immunoprecipitation (RIP)-qPCR

This technique is used to validate the interaction between METTL3 (or an m6A reader protein) and a specific target RNA identified from m6A-Seq or hypothesized.

-

Objective: To confirm that a specific RNA transcript is a direct target of METTL3-mediated methylation.

-

Methodology:

-

Cell Lysis: Lyse cells with a gentle buffer that preserves protein-RNA complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting METTL3.

-

Complex Pulldown: Use protein A/G beads to pull down the antibody-METTL3-RNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

RNA Extraction: Elute and purify the RNA from the immunoprecipitated complexes.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) to measure the abundance of the specific target RNA. The enrichment is calculated relative to an input control and a negative control (e.g., IgG antibody).

-

In Vivo Tumor Models

Syngeneic mouse models (e.g., MC38 colorectal cancer or B16 melanoma in C57BL/6 mice) are crucial for studying the interaction between METTL3 and a competent immune system.[27] Cell-type-specific knockout of Mettl3 (e.g., in myeloid cells or NK cells) allows for precise dissection of its role in different TME compartments.[7][15] Tumor growth, metastasis, and the immune cell infiltrate (analyzed by flow cytometry or immunohistochemistry) are key readouts.

Therapeutic Implications

The central role of METTL3 in shaping an immunosuppressive TME makes it a compelling target for cancer therapy.[1]

-

Synergy with Immune Checkpoint Blockade (ICB): The TME is a major driver of resistance to ICB therapies like anti-PD-1.[3] By inhibiting METTL3, it is possible to reprogram the TME to be more "inflamed" and responsive to immunotherapy.[3] METTL3 inhibition can trigger a tumor cell-intrinsic interferon response, enhance T-cell cytotoxicity, and increase the efficacy of anti-PD-1 treatment.[17][27][28] In some cancers, METTL3 inhibition can restore PD-L1 expression, further sensitizing tumors to ICB.[29]

-

METTL3 Inhibitors: The development of small molecule inhibitors targeting the catalytic activity of METTL3 is an active area of research.[2] Preclinical studies using inhibitors like STM2457 have shown promising results in reducing tumor growth and enhancing anti-tumor immunity, providing a strong rationale for their clinical development.[27][29]

Conclusion

METTL3 is far more than a housekeeping enzyme; it is a master regulator of the tumor microenvironment. Through m6A-dependent mechanisms, it directs the function of key immune cells, controls the behavior of stromal cells, and ultimately orchestrates a complex network of interactions that can either promote or suppress tumor growth. Its role in fostering immunosuppression and resistance to therapy has positioned it as a high-value target for the next generation of cancer treatments. A deeper understanding of its context-specific functions will be critical for designing effective therapeutic strategies that combine METTL3 inhibition with immunotherapy to overcome resistance and improve patient outcomes.

References

- 1. The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications [frontiersin.org]

- 3. Targeting METTL3 reprograms the tumor microenvironment to improve cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | m6A methylation modification and immune cell infiltration: implications for targeting the catalytic subunit m6A-METTL complex in gastrointestinal cancer immunotherapy [frontiersin.org]

- 6. Prognostic Values of METTL3 and Its Roles in Tumor Immune Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactylation/METTL3/m6A axis promotes the immunosuppression of TIMs [zju.edu.cn]

- 8. METTL3-Driven m6A Modification of Cpt1a Gene in High Fat Diet Related Liver Cancer Tumor Macrophages Facilitates Type II Macrophage Differentiation [imrpress.com]

- 9. METTL3-Driven m6A Modification of Cpt1a Gene in High Fat Diet Related Liver Cancer Tumor Macrophages Facilitates Type II Macrophage Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication [frontiersin.org]

- 12. The indispensability of methyltransferase-like 3 in the immune system: from maintaining homeostasis to driving function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcsciences.com [lcsciences.com]

- 14. METTL3-mediated m6A RNA methylation promotes the anti-tumour immunity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting METTL3 as a checkpoint to enhance T cells for tumour immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The METTL3/TGF-β1 signaling axis promotes osteosarcoma progression by inducing MSC differentiation into CAFs via m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer-associated fibroblasts-derived exosomal METTL3 promotes the proliferation, invasion, stemness and glutaminolysis in non-small cell lung cancer cells by eliciting SLC7A5 m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cancer-associated fibroblasts-derived exosomal METTL3 promotes the proliferation, invasion, stemness and glutaminolysis in non-small cell lung cancer cells by eliciting SLC7A5 m6A modification | Semantic Scholar [semanticscholar.org]

- 21. The role of N6-methyladenosine modification in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. METTL3-Mediated ADAMTS9 Suppression Facilitates Angiogenesis and Carcinogenesis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Deficiency of Mettl3 in Bladder Cancer Stem Cells Inhibits Bladder Cancer Progression and Angiogenesis [frontiersin.org]

- 25. ahajournals.org [ahajournals.org]

- 26. The Role of m6A Methylation in Tumor Immunity and Immune-Associated Disorder [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. aacrjournals.org [aacrjournals.org]

- 29. aacrjournals.org [aacrjournals.org]

STC-15: A First-in-Class METTL3 Inhibitor and its Role in Modulating RNA Methylation for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, particularly the study of RNA methylation, has unveiled a new frontier in therapeutic intervention. The N6-methyladenosine (m6A) modification is the most prevalent internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism and function. The enzyme responsible for depositing the majority of m6A modifications is the methyltransferase-like 3 (METTL3) protein.[1][2][3] Dysregulation of METTL3 has been implicated in the progression of various cancers, making it a compelling target for novel oncology drugs.[3][4] STC-15, developed by STORM Therapeutics, is a first-in-class, orally bioavailable, small-molecule inhibitor of METTL3.[5][6][7] It represents the first RNA methyltransferase inhibitor to enter human clinical trials.[5][6][8][9] This document provides a comprehensive overview of this compound, its mechanism of action, its effects on RNA methylation, and a summary of key preclinical and clinical data.

The Role of METTL3 in RNA Methylation and Cancer

METTL3 is the catalytic subunit of the m6A methyltransferase complex, which installs methyl groups on adenosine residues of RNA.[2] This m6A modification influences nearly every aspect of the RNA life cycle, including splicing, nuclear export, stability, and translation into proteins.[2][4] In various cancers, including acute myeloid leukemia (AML) and solid tumors, METTL3 is overexpressed and contributes to oncogenesis by regulating the expression of key cancer-driving proteins, such as BCL2.[3][4] By inhibiting METTL3, it is possible to alter the m6A landscape of cancer cells, thereby disrupting their growth and survival pathways.

This compound: Mechanism of Action

This compound is a potent and highly selective inhibitor of METTL3's catalytic activity.[1][4][6] Its primary mechanism of action is not based on direct cytotoxicity but on the activation of an anti-cancer immune response.[6][10][11]

The proposed signaling pathway is as follows:

-

METTL3 Inhibition : this compound directly inhibits the enzymatic activity of METTL3, leading to a global reduction of m6A levels in cellular RNA.[1][8]

-

dsRNA Accumulation : This disruption in RNA processing causes an accumulation of endogenous double-stranded RNA (dsRNA) within the cancer cells.[2][4]

-

Innate Immune Activation : The accumulated dsRNA is recognized by innate pattern recognition sensors, triggering a profound cell-intrinsic interferon (IFN) response.[2][4]

-

Upregulation of IFN Pathways : Treatment with this compound leads to the prominent upregulation of genes associated with Type I and Type III interferon signaling and the expression of numerous Interferon Stimulated Genes (ISGs).[2][12]

-

Enhanced Tumor Recognition : This activation of innate immunity shifts the tumor microenvironment to an immunostimulatory state, enhancing the ability of the immune system, particularly T-cells, to recognize and kill cancer cells.[4][11][13]

This mechanism provides a strong rationale for combining this compound with other immunotherapies, such as T-cell checkpoint inhibitors.[2][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell Line / Condition | Source |

| METTL3 Inhibition IC₅₀ | < 6 nM | Biochemical Assay | [1] |

| m6A Inhibition IC₅₀ | 38.17 nM | Caov3 Ovarian Cancer Cells | [1] |

| Proliferation IC₅₀ | Sub-µM | Various AML Cell Lines | [14][15] |

| Growth Inhibition IC₅₀ | ~1 µM (mean) | 12 Patient-Derived AML Samples | [9][14][15] |

| m6A Level Reduction | Significant | PBMCs from healthy donors (0.1-1µM) | [1] |

Table 2: Preclinical Pharmacokinetics

| Species | Dose (Oral) | Bioavailability | T₁/₂ (Half-life) | Cₘₐₓ | Source |

| Rat | 3 mg/kg | 34% | 3.6 h | 241 nM | [1] |

| Beagle Dog | 3 mg/kg | 48% | 5.6 h | 414 nM | [1] |

Table 3: Phase 1 Clinical Trial (NCT05584111) Interim Results

| Parameter | Value | Patient Population | Source |

| Dose Range | 60 mg - 200 mg | Patients with Advanced Malignancies | [8][16] |

| Overall Response Rate (ORR) | 11% (3 partial responses) | 27 evaluable patients | [16] |

| Disease Control Rate (DCR) | 63% (14 stable disease + 3 PR) | 27 evaluable patients | [16] |

Experimental Protocols and Methodologies

Detailed proprietary protocols are not publicly available. However, conference abstracts and publications describe the experimental approaches used to characterize this compound.[2][3]

In Vitro Characterization

-

Transcriptomic Analysis : RNA sequencing was performed on panels of cancer cell lines treated with this compound to identify global changes in gene expression, particularly the upregulation of innate immune and interferon pathway genes.[2]

-

Target Validation : Gene induction observed in RNAseq was validated using quantitative PCR (qPCR) and Western Blots for protein expression.[2]

-

Cell Viability Assays : The effect of this compound on cancer cell proliferation and viability was assessed using Sulforhodamine B (SRB) and CellTiter-Glo™ assays in both cancer cell lines and patient-derived AML cells.[3]

-

Immune Co-culture System : To measure immune-mediated killing, a co-culture system was established using cancer cells (e.g., SKOV3 ovarian cancer) and human peripheral blood mononuclear cells (PBMCs). The enhancement of PBMC-mediated cancer cell killing by this compound was then quantified.[2]

In Vivo Animal Studies

-

Syngeneic Mouse Models : Immune-competent mice bearing MC38 colorectal or A20 lymphoma tumors were treated orally with this compound to evaluate its single-agent anti-tumor activity.[2]

-

Combination Therapy Models : The synergistic effect of this compound was tested in syngeneic models by combining oral this compound treatment with an anti-PD1 checkpoint inhibitor antibody. These studies demonstrated significant tumor regression and durable anti-tumor responses.[1][2]

-

AML Patient-Derived Xenograft (PDX) Models : To assess efficacy in a leukemia context, human AML cells were implanted in NSG mice. These models were used to test this compound as a monotherapy and in combination with the BCL2 inhibitor Venetoclax, measuring survival extension and reduction in leukemia markers.[3]

References

- 1. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]

- 2. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 3. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 4. RNA Epitranscriptomics as a Novel Therapeutic Target - Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]

- 5. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]

- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 7. drughunter.com [drughunter.com]

- 8. targetedonc.com [targetedonc.com]

- 9. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 14. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]

- 15. pharmafile.com [pharmafile.com]

- 16. STORM Therapeutics presented Interim Phase 1 clinical data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 - Cambridge Innovation Capital [cic.vc]

STC-15: A Preclinical Technical Guide to a First-in-Class METTL3 Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for STC-15, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, for the treatment of solid tumors. The information presented is collated from press releases, conference presentations, and peer-reviewed publications from STORM Therapeutics, the developer of this compound.

Core Mechanism of Action: Inducing a Viral Mimicry State

This compound exerts its anti-tumor effects by inhibiting METTL3, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA. This inhibition leads to a global decrease in m6A levels, resulting in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[1][2][3] This accumulation triggers a cell-intrinsic interferon response, effectively creating a state of "viral mimicry" that activates innate and adaptive immune responses against the tumor.[1][4][5]

Signaling Pathway: METTL3 Inhibition to Immune Activation

The inhibition of METTL3 by this compound initiates a signaling cascade that transforms an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immune-mediated killing.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

STC-15: A Technical Guide to its Impact on Innate Immunity Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Emerging preclinical and clinical data have positioned this compound as a novel immuno-oncology agent that functions by activating cell-intrinsic innate immune pathways.[3] Inhibition of METTL3 by this compound leads to the accumulation of double-stranded RNA (dsRNA), triggering a robust anti-viral-like interferon (IFN) response.[1] This response remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state, enhances anti-tumor immunity, and shows synergy with checkpoint inhibitors.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on innate immune signaling, and a summary of the key experimental data and methodologies used in its evaluation.

Mechanism of Action: METTL3 Inhibition and Innate Immune Activation

The primary mechanism of this compound involves the catalytic inhibition of METTL3, a key enzyme responsible for m6A modification on mRNA.[1] This inhibition sets off a cascade of events that culminates in the activation of innate immune signaling.

The proposed pathway is as follows:

-

METTL3 Inhibition : this compound selectively binds to and inhibits the catalytic activity of METTL3.[5]

-

dsRNA Accumulation : Inhibition of m6A modification leads to the formation and accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells.[1][6]

-

Innate Immune Sensing : The accumulated dsRNA is recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5, which are key sensors of viral RNA.[7][8]

-

Interferon Pathway Activation : This sensing event triggers downstream signaling cascades, leading to the activation of transcription factors like IRF3/7.[7] This results in the transcription and secretion of Type I and Type III interferons (IFNs).[1]

-

Upregulation of ISGs : Secreted IFNs act in an autocrine and paracrine manner to induce the expression of a wide array of interferon-stimulated genes (ISGs), which have anti-proliferative and pro-apoptotic effects and play a crucial role in orchestrating an anti-tumor immune response.[1][6]

Preclinical Evidence and Quantitative Data

Preclinical studies have demonstrated the potent immuno-stimulatory and anti-tumor effects of this compound across various models.

In Vitro Studies

Inhibition of METTL3 by this compound in cancer cell lines results in a significant upregulation of genes associated with innate immunity, particularly the interferon signaling pathway.[1]

| Model System | Key Findings | Reference |

| Cancer Cell Lines | Prominent upregulation of innate immunity and Interferon (IFN) signaling genes. | [1] |

| Cancer Cell Lines | Activation of Type-I and Type-III IFN transcription. | [1] |

| Cancer Cell Lines | Accumulation of intracellular double-stranded RNA (dsRNA). | [1] |

| SKOV3 Ovarian Cancer Cells + Human PBMCs (Co-culture) | Strong, dose-dependent enhancement of PBMC-mediated killing of cancer cells. | [1] |

In Vivo Studies

Oral administration of this compound has shown significant anti-tumor activity in immunocompetent mouse models. A key finding is the remodeling of the tumor microenvironment (TME) to a more pro-inflammatory state.[4]

| Animal Model | Treatment | Key Findings | Reference |

| MC38 Colorectal & A20 Lymphoma Syngeneic Models | This compound Monotherapy | Significant inhibition of tumor growth. | [1] |

| MC38 Colorectal & A20 Lymphoma Syngeneic Models | This compound + anti-PD1 | Significant tumor regression and durable, long-term anti-tumor immunity. | [1] |

| MC38 Colorectal Syngeneic Model | This compound | Major TME remodeling, including reduction of Tregs and M2 macrophages. | [4] |

| MC38 Colorectal Syngeneic Model | This compound + Radiation | Clear benefit of combination over single agents; enhanced IFN pathway activation. | [4] |

Clinical Trial Data (Phase 1 - NCT05584111)

The first-in-human Phase 1 study of this compound has enrolled patients with advanced solid tumors to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[6][9]

Patient Demographics and Dosing

| Parameter | Data | Reference |

| Study Identifier | NCT05584111 | [9] |

| Patients Enrolled (as of Nov 2024) | 42 | [9] |

| Dose Escalation Cohorts | 60mg to 200mg | [9] |

| Dosing Regimens | Daily and Three times a week (TIW) | [9] |

| Recommended Phase 2 Dose (RP2D) | Between 60mg and 200mg TIW | [2] |

Clinical Activity and Biomarker Data

The trial has shown encouraging signs of clinical activity and robust target engagement.[10] Biomarker analyses confirm the activation of innate immune pathways seen in preclinical models.[2]

| Parameter | Key Findings | Reference |

| Clinical Response (as of Apr 2024, n=27) | 11% Overall Response Rate (Partial Response); 63% Disease Control Rate. | [2] |

| Target Engagement | Significant reduction in methylated polyA-RNA in peripheral blood across all cohorts. | [2] |

| Pharmacodynamic Biomarkers | Upregulation of innate immune pathways (Type 1 & 2 IFN activation, anti-viral responses) in whole blood as early as 8h post-dose. | [6] |

| Gene Expression (Patients with longer treatment) | Enrichment of pathways related to IFN signaling, response to virus, and dsRNA binding. | [9][10] |

| Tumor Microenvironment | Evidence of M1 macrophages in the TME, consistent with preclinical findings. | [10] |

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are proprietary; however, the methodologies employed in the preclinical and clinical evaluation of this compound have been described in publications and presentations.

Preclinical Methodologies

-

Transcriptomic Analysis : RNA sequencing was performed on a panel of cancer cell lines treated with this compound to characterize global changes in gene expression following METTL3 inhibition.[1]

-

Gene and Protein Validation : Quantitative PCR (qPCR) and Western Blots were used to validate the induction of specific genes and proteins identified in transcriptomic studies, such as those in the IFN pathway.[1]

-

In Vitro Functional Assays : A co-culture system of SKOV3 ovarian cancer cells and human peripheral blood mononuclear cells (PBMCs) was used to investigate the functional consequence of immune pathway upregulation by measuring PBMC-mediated cancer cell killing.[1]

-

Syngeneic Mouse Models : Subcutaneous MC38 (colorectal) and A20 (lymphoma) tumor models in immunocompetent mice were used to assess in vivo efficacy, TME changes, and synergy with checkpoint inhibitors like anti-PD1.[1]

-

TME Characterization : Flow cytometry was employed on dissociated tumors from animal models to characterize the immune cell populations, including regulatory T cells (Tregs) and macrophages.[4]

Clinical Trial Methodologies

-

Study Design : A multi-center, open-label, 3+3 modified Fibonacci dose-escalation Phase 1 trial (NCT05584111).[6]

-

Pharmacodynamic (PD) Analysis : Target engagement was confirmed by measuring the reduction of m6A on mRNA in peripheral blood.[6]

-

Immune Activation Biomarkers : Whole blood Nanostring and pathway analysis of gene expression were used to confirm the upregulation of innate immune pathways (e.g., IFN activation and anti-viral responses) in patients receiving this compound.[6]

Conclusion

This compound represents a novel therapeutic strategy that leverages the inhibition of an RNA modifying enzyme to stimulate the innate immune system. By blocking METTL3, this compound induces a cell-intrinsic interferon response that can convert "cold," or non-immunogenic, tumors into "hot" tumors that are more susceptible to immune-mediated killing. Preclinical data robustly support this mechanism, demonstrating TME remodeling and synergy with checkpoint inhibitors.[1][4] Early clinical data are promising, showing that the mechanism of action translates to humans with an acceptable safety profile and encouraging signs of anti-tumor activity.[9][10] The continued development of this compound, both as a monotherapy and in combination, holds significant potential for the treatment of advanced malignancies.

References

- 1. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 2. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 4. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor this compound at SITC 2024 [synapse.patsnap.com]

- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Double-Stranded RNA Sensors and Modulators in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 9. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]

- 10. targetedonc.com [targetedonc.com]

STC-15: A First-in-Class METTL3 Inhibitor for the Treatment of Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high unmet medical need. Recent advances in our understanding of the epigenetic regulation of cancer have unveiled novel therapeutic targets. One such target is the RNA methyltransferase METTL3, which is highly expressed in AML and plays a crucial role in leukemogenesis. STC-15, a potent and selective, orally bioavailable small molecule inhibitor of METTL3, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of AML. We detail its mechanism of action, summarize key in vitro and in vivo efficacy data, and outline the experimental protocols utilized in its evaluation.

Introduction to METTL3 and its Role in AML

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, influencing mRNA localization, stability, translation, and splicing.[1] The primary catalytic enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex.[2] In AML, METTL3 is overexpressed and has been implicated in the initiation and progression of the disease.[1] It exerts its oncogenic effects by modulating the expression of key leukemia-associated genes. Therefore, the pharmacological inhibition of METTL3 presents a novel therapeutic strategy for AML.[2][3]

This compound is a first-in-class, orally administered small molecule inhibitor of METTL3.[4] It is currently being evaluated in a Phase 1 clinical trial for solid tumors, with plans for future clinical studies in AML.[3][5] This document synthesizes the publicly available preclinical data on this compound in the context of AML.

Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by directly inhibiting the catalytic activity of METTL3.[2] This inhibition leads to a reduction in global m6A levels in AML cells. A key downstream effector of this compound's action in AML is the B-cell lymphoma 2 (BCL2) protein, a critical anti-apoptotic factor that is often overexpressed in leukemia cells.[1][6] The m6A modification of the BCL2 transcript by METTL3 is believed to enhance its stability and translation. By inhibiting METTL3, this compound reduces the m6A modification of BCL2 mRNA, leading to decreased BCL2 protein levels and subsequent induction of apoptosis in AML cells.[5]

Furthermore, preclinical studies suggest that METTL3 inhibition can induce differentiation and apoptosis in AML cells and may also modulate the tumor microenvironment by activating anti-cancer immune responses through changes in interferon signaling.[4]

Below is a diagram illustrating the proposed signaling pathway of this compound in AML.

Preclinical Efficacy of this compound in AML Models

In Vitro Studies

Preclinical evaluations have demonstrated the potent anti-leukemic activity of this compound in various in vitro models of AML.

Table 1: Summary of In Vitro Activity of this compound in AML

| Assay Type | Cell Type | Key Findings | Citation(s) |

| Cell Proliferation | Various AML cell lines | Inhibition of proliferation with sub-micromolar IC50 values. | [4][7] |

| Cell Growth | 12 patient-derived AML samples | Inhibition of growth with a mean IC50 of approximately 1 micromolar. | [4][7] |

| Protein Expression | Majority of AML cell lines tested | Dose-dependent reduction of BCL2 protein levels. | [5][7] |

| Synergy with Venetoclax | THP-1 and MOLM-13 cell lines | Synergistic inhibition of tumor cell growth. High degree of synergy with a score >10. In MOLM-13 cells, the most synergistic area had a score of 51. | [1][6] |

In Vivo Studies

The anti-tumor efficacy of this compound has also been confirmed in patient-derived xenograft (PDX) models of AML.

Table 2: Summary of In Vivo Efficacy of this compound in an AML PDX Model

| Treatment Group | Median Survival (days) | Key Findings | Citation(s) |

| Vehicle | 51.5 | - | [1][6] |

| Venetoclax | 58 | Modest increase in survival. | [1][6] |

| This compound Monotherapy | 68 | Outperformed venetoclax in extending survival. | [1][6] |

| This compound + Venetoclax | 85 | Combination therapy significantly extended survival. | [1][6] |

In addition to survival benefits, in vivo studies also demonstrated that this compound treatment, both as a monotherapy and in combination with venetoclax, led to a significant reduction in spleen weight and a decrease in circulating human CD45+ cells in 2 out of 3 AML-PDX models, indicating a reduction in leukemic burden.[1][6]

Experimental Protocols

The following section outlines the methodologies employed in the preclinical evaluation of this compound, as described in the available literature.

In Vitro Assays

A general workflow for the in vitro evaluation of this compound is depicted below.

-

Cell Viability Assays: The anti-proliferative effects of this compound were assessed using Sulforhodamine B and CellTiter-Glo™ assays.[1][6] These assays measure cell density and viability, respectively, allowing for the determination of IC50 values.

-

Western Blotting: To confirm the mechanism of action, Western blotting was employed to evaluate the protein levels of BCL2 in AML cell lines following treatment with this compound.[1][6] This technique allows for the quantification of protein expression changes in a dose-dependent manner.

-

Synergy Analysis: The synergistic effects of this compound in combination with venetoclax were evaluated using matrix-combination experiments, and the data were analyzed with SynergyFinder software to determine the degree of synergy.[1][6]

In Vivo Models

The in vivo efficacy of this compound was evaluated using AML patient-derived xenograft (PDX) models.

-

Animal Model: Immunocompromised NSG mice were used for the intra-tibial implantation of human-derived AML cells to establish the PDX models.[1][6]

-

Treatment Regimen: Following engraftment, mice were randomized into different treatment groups: vehicle control, this compound monotherapy, venetoclax monotherapy, and this compound in combination with venetoclax.

-

Efficacy Evaluation: The primary endpoint for efficacy was overall survival. Secondary endpoints included the assessment of leukemic burden by measuring the percentage of circulating human CD45+ cells and spleen weight at the end of the study.[1][6]

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a novel therapeutic agent for the treatment of AML. Its targeted inhibition of METTL3, leading to the downregulation of the key anti-apoptotic protein BCL2, provides a clear mechanism of action. The demonstrated single-agent efficacy and synergistic activity with the standard-of-care agent venetoclax in both in vitro and in vivo models are highly encouraging.[1][6]

The ongoing Phase 1 clinical trial of this compound in solid tumors will provide crucial safety and pharmacokinetic data that will inform the design of future clinical trials in AML patients.[5] Further investigation into the role of this compound in modulating the tumor microenvironment and its potential combination with other anti-leukemic agents will be of significant interest. The development of this compound represents a promising advancement in the field of RNA epigenetics and offers a potential new treatment paradigm for patients with AML.

References

- 1. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 4. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference [prnewswire.com]

- 5. ashpublications.org [ashpublications.org]

- 6. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]

- 7. 1stoncology.com [1stoncology.com]

molecular targets of STC-15 beyond METTL3

An In-depth Technical Guide on the Molecular Targets of STC-15 Beyond METTL3

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3 (Methyltransferase-like 3).[1][2][3] Developed by Storm Therapeutics, it is currently in clinical development for the treatment of solid tumors.[2][3] This document provides a comprehensive overview of the known molecular targets of this compound, with a specific focus on identifying any targets beyond METTL3.

Extensive review of publicly available preclinical data, including studies on the closely related precursor compound STM2457, indicates that this compound is a highly selective inhibitor of METTL3.[1][4][5] To date, there is no published evidence to suggest that this compound has any significant off-target molecular interactions at therapeutic concentrations. This high selectivity is a key attribute of the molecule, minimizing the potential for off-target toxicities and complex pharmacological effects.

This guide will present the selectivity data for the precursor STM2457, detail the experimental protocols used to establish this selectivity, and illustrate the known downstream signaling consequences of potent and specific METTL3 inhibition.

This compound: A Highly Selective METTL3 Inhibitor

This compound was developed from the potent and selective METTL3 inhibitor, STM2457.[1] The preclinical data available for STM2457 provides the most detailed insight into the selectivity profile that can be expected for this compound.

Quantitative Selectivity Data

The selectivity of STM2457, the precursor to this compound, has been rigorously evaluated against broad panels of related and unrelated protein targets. The following tables summarize the key quantitative data demonstrating its high specificity for METTL3.

Table 1: Potency and Binding Affinity of STM2457 for METTL3

| Parameter | Value | Assay Type |

| IC50 | 16.9 nM | METTL3/14 RF/MS methyltransferase assay |

| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) |

Data sourced from the Chemical Probes Portal and a foundational study on STM2457.[1][6]

Table 2: Selectivity of STM2457 Against Other Enzymes

| Enzyme Panel | Number of Enzymes Tested | Concentration of STM2457 | Result |

| Methyltransferases | 45 (RNA, DNA, and protein) | Not specified | >1,000-fold selectivity for METTL3 |

| Kinases | 468 | 10 µM | No significant inhibitory effect |

This data indicates that STM2457 does not significantly interact with a wide array of other methyltransferases or kinases, underscoring its specificity for METTL3.[1][6]

Experimental Protocols for Selectivity Assessment

The high selectivity of STM2457 was established using a variety of industry-standard experimental protocols. These methods are crucial for characterizing the interaction profile of any small molecule inhibitor intended for clinical development.

Methyltransferase Selectivity Panel

Objective: To determine the selectivity of an inhibitor against a panel of related enzymes.

Methodology:

-

A panel of 45 different methyltransferases, including RNA, DNA, and protein methyltransferases, is utilized.

-

The enzymatic activity of each methyltransferase is measured in the presence of a fixed concentration of the inhibitor (e.g., STM2457).

-

The percentage of remaining activity for each enzyme is calculated relative to a control (e.g., DMSO).

-

A significant reduction in activity (typically >50%) indicates an interaction. For STM2457, only METTL3 showed significant inhibition.[1]

KinomeScan™ Profiling

Objective: To assess the off-target activity of an inhibitor against a broad range of human kinases.

Methodology:

-

The KINOMEscan™ technology utilizes a competition binding assay.[7][8]

-

A test compound (e.g., STM2457 at 10 µM) is incubated with a panel of DNA-tagged kinases.

-

The mixture is passed over an immobilized, broad-spectrum kinase inhibitor.

-

The amount of each kinase that binds to the immobilized inhibitor is quantified using qPCR of the DNA tag.

-

A low amount of bound kinase indicates that the test compound is competing for the binding site.

-

Results are often expressed as a percentage of the control (DMSO), with a low percentage indicating strong binding of the test compound to the kinase. STM2457 showed no significant inhibition across a panel of 468 kinases.[1]

Signaling Pathways and Experimental Workflows

Given the high selectivity of this compound for METTL3, its biological effects are understood to be a direct consequence of the inhibition of this specific enzyme.

Experimental Workflow for Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a small molecule inhibitor like this compound.

Caption: Workflow for this compound development and selectivity profiling.

Downstream Signaling of METTL3 Inhibition

The inhibition of METTL3 by this compound leads to a decrease in global m6A levels on mRNA. This has been shown to trigger a cascade of events, most notably the activation of an innate immune response.

Caption: Signaling pathway activated by this compound via METTL3 inhibition.

Conclusion

Based on the currently available public data, this compound is a highly selective inhibitor of the RNA methyltransferase METTL3. Rigorous preclinical testing of its precursor, STM2457, against extensive panels of methyltransferases and kinases has not revealed any significant off-target activities. Therefore, the mechanism of action and the resulting biological effects of this compound are considered to be driven exclusively by the potent and specific inhibition of METTL3. For researchers and drug development professionals, this high degree of selectivity is a critical feature, suggesting a targeted mechanism of action with a potentially favorable safety profile. Future studies and clinical data will continue to refine our understanding of the complete pharmacological profile of this compound.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

STC-15: A Catalyst for Interferon Signaling in Oncology

An In-depth Technical Guide on the Mechanism and Impact of the METTL3 Inhibitor STC-15 on Interferon Signaling in Cancer

This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the effect of this compound, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, on the interferon signaling pathway in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the novel immunomodulatory mechanism of this compound and its therapeutic potential.

Executive Summary

This compound is an investigational METTL3 inhibitor that has demonstrated potent anti-tumor activity in preclinical models. A key mechanism underlying its efficacy is the robust activation of a cell-intrinsic interferon (IFN) response. By inhibiting METTL3, this compound leads to a global decrease in N6-methyladenosine (m6A) on RNA, resulting in the accumulation of double-stranded RNA (dsRNA). This accumulation is detected by innate pattern recognition sensors, triggering a signaling cascade that culminates in the production of type I and type III interferons and the expression of numerous interferon-stimulated genes (ISGs). This activation of the innate immune system enhances anti-tumor immunity and synergizes with checkpoint inhibitors like anti-PD-1 therapy. Clinical data from Phase 1 studies have corroborated these preclinical findings, showing a strong activation of innate immune responses in patients with advanced malignancies treated with this compound.

Mechanism of Action: From METTL3 Inhibition to Interferon Activation

This compound's primary target is METTL3, the catalytic subunit of the m6A methyltransferase complex. Inhibition of METTL3 disrupts the normal process of m6A RNA methylation, leading to the formation of endogenous dsRNA. This dsRNA is then recognized by cytosolic pattern recognition receptors, initiating a downstream signaling cascade that activates the interferon pathway.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and other METTL3 inhibitors.

Table 1: In Vitro Induction of Interferon-Stimulated Genes (ISGs)

| Cell Line | Treatment | Gene | Fold Change (vs. DMSO) |

| CaOV3 (Ovarian Cancer) | 0.5 µM STM3006 (METTL3i) | IFIH1 (MDA-5) | Dose-dependent increase |

| CaOV3 (Ovarian Cancer) | 0.5 µM STM3006 (METTL3i) | IFIT1 | Dose-dependent increase |

| CaOV3 (Ovarian Cancer) | 0.5 µM STM3006 (METTL3i) | OAS2 | Dose-dependent increase |

| CaOV3 (Ovarian Cancer) | 0.5 µM STM3006 (METTL3i) | ISG15 | Dose-dependent increase |

Data extracted from Western blot analysis in "Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity".[3]

Table 2: In Vitro Cytokine Secretion

| Cell Line | Treatment | Cytokine | Concentration |

| CaOV3 (Ovarian Cancer) | METTL3 inhibitors (STM2457, STM3006) | IFNβ | Dose-dependent increase |

| CaOV3 (Ovarian Cancer) | METTL3 inhibitors (STM2457, STM3006) | CXCL10 (IP-10) | Dose-dependent increase |

Data extracted from "Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity".[3]

Table 3: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| Mouse Model | Treatment | Outcome |

| MC38 (Colorectal) | This compound | Significant tumor growth inhibition |

| A20 (Lymphoma) | This compound | Significant tumor growth inhibition |

| MC38 (Colorectal) | This compound + anti-PD1 | Significant tumor regression and durable anti-tumor immunity |

| A20 (Lymphoma) | This compound + anti-PD1 | Significant tumor regression and durable anti-tumor immunity |

Data extracted from abstracts of preclinical presentations.[1][4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research.

RNA Sequencing (RNA-seq)

Objective: To characterize the global transcriptomic changes following METTL3 inhibition.

Protocol:

-

Cell Culture and Treatment: Human ovarian cancer cell line, CaOV3, was treated with either DMSO (vehicle control) or 0.5 µM of the METTL3 inhibitor STM3006 for 48 hours. Three biological replicates were used for each condition.

-

RNA Extraction: Total RNA was extracted from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on an Illumina NovaSeq 6000 system with paired-end 150-bp reads.

-

Data Analysis: Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated upon STM3006 treatment. Gene ontology analysis was then conducted to identify enriched biological pathways.[3]

dsRNA Detection

Objective: To determine if METTL3 inhibition leads to the accumulation of dsRNA.

Protocol:

-

Immunofluorescence:

-

Cells were seeded on coverslips and treated with a METTL3 inhibitor or DMSO.

-

Cells were fixed, permeabilized, and then incubated with a primary antibody specific for dsRNA (e.g., J2 antibody).

-

A fluorescently labeled secondary antibody was used for detection.

-

Coverslips were mounted and imaged using a fluorescence microscope.

-

-

Quantification: The intensity of the dsRNA signal was quantified using image analysis software.[3]

In Vitro PBMC-Mediated Cancer Cell Killing Assay

Objective: To assess the ability of this compound to enhance immune-mediated killing of cancer cells.

Protocol:

-

Cell Culture: SKOV3 ovarian cancer cells were co-cultured with human peripheral blood mononuclear cells (PBMCs).

-

Treatment: The co-cultures were treated with varying concentrations of this compound.

-

Analysis: Cancer cell viability was assessed over time using methods such as live-cell imaging or impedance-based assays. The degree of PBMC-mediated killing was quantified and compared between treated and untreated groups.[1]

In Vivo Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

Protocol:

-

Animal Models: Immune-competent mice (e.g., C57BL/6) were used.

-

Tumor Cell Implantation: MC38 (colorectal) or A20 (lymphoma) syngeneic tumor cells were implanted subcutaneously.

-

Treatment: Once tumors were established, mice were treated orally with this compound, an anti-PD-1 antibody, the combination of both, or a vehicle control.

-

Efficacy Assessment: Tumor growth was monitored regularly by caliper measurements. Animal survival was also recorded.

-

Immune Cell Depletion: In some experiments, CD8+ T-cells were depleted using an anti-CD8 antibody to determine their role in the anti-tumor response.[1]

Conclusion

The preclinical data for this compound strongly support a novel mechanism of action that involves the inhibition of METTL3, leading to the accumulation of dsRNA and the subsequent activation of a potent, cell-intrinsic interferon response. This immunomodulatory effect enhances anti-tumor immunity and provides a strong rationale for the clinical development of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of various cancers. The ongoing Phase 1b/2 clinical trials will further elucidate the safety and efficacy of this promising new agent.[5]

References

Methodological & Application

Application Notes and Protocols for STC-15 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

STC-15 is an orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key enzyme in the deposition of N6-methyladenosine (m6A) on RNA, METTL3 plays a critical role in regulating RNA stability, splicing, and translation.[2] In various cancer models, inhibition of METTL3 by this compound has been shown to activate anti-cancer immune responses, primarily through the upregulation of interferon signaling pathways, and to synergize with T-cell checkpoint blockade therapies.[1][2] These application notes provide an overview of the in vitro use of this compound in cancer cell lines, including its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of METTL3.[2] This inhibition leads to a reduction in m6A RNA methylation, which in turn causes an accumulation of double-stranded RNA (dsRNA) within the cancer cells.[2][3] This accumulation is recognized by innate pattern recognition sensors, triggering a cell-intrinsic interferon (IFN) response.[2][3] The subsequent upregulation of Type I and Type III interferons and interferon-stimulated genes (ISGs) enhances anti-tumor immunity.[2][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and enhance the efficacy of anti-PD-1 therapy.[2]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is depicted below. Inhibition of METTL3 by this compound initiates a cascade that leads to an enhanced anti-tumor immune response.

Caption: this compound inhibits METTL3, leading to an interferon response.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| Caov3 | Ovarian Cancer | m6A Inhibition | 38.17 nM | [4] |

| KASUMI-1 | Acute Myeloid Leukemia | Cell Viability (SRB) | 0.36 µM | [5] |

| MOLM-16 | Acute Myeloid Leukemia | Cell Viability (SRB) | 0.69 µM | [5] |

| KG-1 | Acute Myeloid Leukemia | Cell Viability (SRB) | 1.15 µM | [5] |

| MONO-MAC-6 | Acute Myeloid Leukemia | Cell Viability (SRB) | 1.30 µM | [5] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (SRB) | 1.69 µM | [5] |

| HL-60 | Acute Myeloid Leukemia | Cell Viability (SRB) | 2.26 µM | [5] |

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Cell Line | Cancer Type | Assay | Concentration | Duration | Effect | Reference |

| Caov3 | Ovarian Cancer | Interferon Signaling Induction | 0.5 µM | 48 hours | Induces expression of endogenous IFN signaling | [3] |

| Healthy Donor PBMCs | N/A | m6A Level Reduction | 0.1 µM, 0.3 µM, 1 µM | Not Specified | Significantly reduced m6A levels | [4] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (General Protocol)

This protocol describes a general method for assessing the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTT, MTS) or a luminescent assay (e.g., CellTiter-Glo).

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Solubilization solution (for MTT assay)

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).[5]

-

-

Viability Assessment:

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Mix gently to dissolve the formazan crystals.

-

-

For MTS or CellTiter-Glo assay:

-

Add the reagent directly to the wells according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate for 1-4 hours (MTS) or 10-30 minutes (CellTiter-Glo) at 37°C.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (General Protocol)

This protocol outlines the steps to quantify the expression of interferon-stimulated genes (ISGs) in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target ISGs (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-